molecular formula C22H34Cl4N4 B3339768 (2R,2'R)-1,1'-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2'-BIPYRROLIDINE TETRAHYDROCHLORIDE CAS No. 1228077-94-8

(2R,2'R)-1,1'-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2'-BIPYRROLIDINE TETRAHYDROCHLORIDE

Cat. No.: B3339768
CAS No.: 1228077-94-8
M. Wt: 496.3 g/mol
InChI Key: ZWSAWWIIHCCUJE-KGRCRCTKSA-N
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Description

(2R,2’R)-1,1’-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE TETRAHYDROCHLORIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyrrolidine core with pyridinylylmethyl groups, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R)-1,1’-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE TETRAHYDROCHLORIDE typically involves multiple steps, including the formation of the bipyrrolidine core and subsequent functionalization with pyridinylylmethyl groups. Common synthetic routes may include:

    Formation of Bipyrrolidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,2’R)-1,1’-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE TETRAHYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,2’R)-1,1’-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE TETRAHYDROCHLORIDE has diverse applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,2’R)-1,1’-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE TETRAHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,2’R)-1,1’-BIS(2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE
  • (2R,2’R)-1,1’-BIS(4-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE

Uniqueness

Compared to similar compounds, (2R,2’R)-1,1’-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE TETRAHYDROCHLORIDE exhibits distinct properties due to the presence of methyl groups at the 6-position of the pyridine rings. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

2-methyl-6-[[(2R)-2-[(2R)-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4.4ClH/c1-17-7-3-9-19(23-17)15-25-13-5-11-21(25)22-12-6-14-26(22)16-20-10-4-8-18(2)24-20;;;;/h3-4,7-10,21-22H,5-6,11-16H2,1-2H3;4*1H/t21-,22-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSAWWIIHCCUJE-KGRCRCTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCCC2C3CCCN3CC4=CC=CC(=N4)C.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)CN2CCC[C@@H]2[C@H]3CCCN3CC4=CC=CC(=N4)C.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746345
Record name (2R)-1,1'-Bis[(6-methylpyridin-2-yl)methyl]-2,2'-bipyrrolidine--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228077-94-8
Record name (2R)-1,1'-Bis[(6-methylpyridin-2-yl)methyl]-2,2'-bipyrrolidine--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228077-94-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,2'R)-1,1'-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2'-BIPYRROLIDINE TETRAHYDROCHLORIDE
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(2R,2'R)-1,1'-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2'-BIPYRROLIDINE TETRAHYDROCHLORIDE
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(2R,2'R)-1,1'-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2'-BIPYRROLIDINE TETRAHYDROCHLORIDE
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(2R,2'R)-1,1'-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2'-BIPYRROLIDINE TETRAHYDROCHLORIDE
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(2R,2'R)-1,1'-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2'-BIPYRROLIDINE TETRAHYDROCHLORIDE
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(2R,2'R)-1,1'-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2'-BIPYRROLIDINE TETRAHYDROCHLORIDE

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